Piperonyl acetate

Description

Contextualization within Aromatic Esters Research

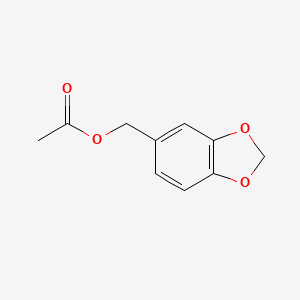

Piperonyl acetate (B1210297) is classified as an aromatic ester. Esters are a class of chemical compounds derived from the reaction of an acid with an alcohol. chemicalbook.com In the case of piperonyl acetate, it is formed from piperonyl alcohol and acetic acid. chemicalbook.com As an aromatic ester, its chemical structure includes a benzene (B151609) ring, which contributes to its characteristic properties, including its aroma.

The research into aromatic esters is extensive, largely driven by their prevalence in nature as the source of scents and flavors in many fruits and flowers. This has led to their widespread synthesis and use in the food, beverage, and fragrance industries. chemicalbook.comvigon.com this compound is a prime example of a synthetic flavoring agent developed within this research context. chemicalbook.com It is recognized for its sweet, floral, and fruity notes, often with cherry-like undertones. chemdad.com

Significance in Chemical and Biological Sciences

The primary significance of this compound in the chemical sciences lies in its application as a fragrance and flavoring ingredient. vigon.comsigmaaldrich.com It is utilized in a variety of products, including beverages, candy, ice cream, and baked goods. chemdad.com In perfumery, it is valued for its ability to impart floral and fruity notes, blending well with scents like heliotrope, berries, and white flowers. synarome.comperfumersworld.com

From a biological standpoint, research has been conducted on the metabolism of this compound. Studies in rabbits have shown that when administered orally, it is metabolized to piperonylic acid. sigmaaldrich.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found it to have no safety concerns at current levels of intake when used as a flavoring agent. inchem.orgfemaflavor.org

Historical Perspectives on this compound Research

The broader historical context of this period also includes extensive research into other compounds containing the piperonyl group for different applications. For instance, piperonyl butoxide was developed in the late 1930s and early 1940s as a synergist to enhance the efficacy of pyrethrum-based insecticides. amazonaws.com This demonstrates a wider scientific interest in the chemical and biological activities of piperonyl derivatives around that time. The synthesis of this compound would have been a logical extension of the chemical manipulation of piperonal (B3395001) to modify its aromatic and flavor characteristics.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, floral, fruity, with cherry and strawberry nuances |

| Boiling Point | 150-151 °C at 10 mmHg |

| Density | 1.227 g/mL at 25 °C |

| Refractive Index | n20/D 1.5265 |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Insoluble in water |

Data Sources: chemicalbook.comchemdad.comsynarome.com

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory and industrial method involves the acetylation of piperonyl alcohol. chemicalbook.comchemicalbook.com Another documented method is the reaction of dimethylpiperonyl amine with acetic anhydride. chemicalbook.com

A more detailed synthesis process involves the use of 5-chloromethyl-1,3-benzodioxole. In this procedure, sodium acetate is dissolved in water, and the crude 5-chloromethyl-1,3-benzodioxole is added dropwise to the heated solution. The reaction mixture is then allowed to react for a further period to yield this compound. chemicalbook.com More recent patented methods describe a two-step reaction starting from piperonyl cyclonene, which is reported to have a high yield. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-benzodioxol-5-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)12-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWYHTORQZAGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025925 | |

| Record name | Piperonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperonyl acetate is a clear pale yellow liquid. Insoluble in water. (NTP, 1992), Solid, colourless oily liquid with a sweet, light, floral-fruity odour | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150.00 to 151.00 °C. @ 10.00 mm Hg | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.227-1.239 | |

| Record name | Piperonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

326-61-4 | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERONYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-methanol, 5-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090XZ4C7VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

51 °C | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Piperonyl Acetate

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a "green" alternative to traditional chemical methods, often characterized by milder reaction conditions and higher specificity. sciforum.netsciforum.netmdpi.com

Transesterification Reactions

A prominent enzymatic route for piperonyl acetate (B1210297) involves the transesterification of piperonyl alcohol (PubChem CID 10322) with vinyl acetate (PubChem CID 7904). sciforum.netsciforum.netmdpi.comresearchgate.net This reaction is favored due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde, which effectively shifts the equilibrium towards ester formation. mdpi.comresearchgate.net

Biocatalyst Optimization (e.g., Candida antarctica lipase (B570770) B)

Lipases are the most commonly employed biocatalysts in enzymatic ester synthesis due to their excellent stereoselectivity, broad substrate scope, and ability to function in organic solvents. rsc.org Candida antarctica lipase B (CALB) is a widely utilized and effective enzyme for the transesterification of piperonyl alcohol and its derivatives with vinyl acetate. sciforum.netmdpi.comresearchgate.net Studies have shown that the use of CALB can lead to conversion yields exceeding 50% for piperonyl acetate. sciforum.netmdpi.comresearchgate.net Other lipases, such as those from Thermomyces lanuginosus and Rhizomucor miehei, have also been investigated, with T. lanuginosus demonstrating high conversion rates in related esterification processes. sciforum.net

Solvent System Effects on Conversion Yields

The choice of solvent significantly influences the conversion yields in enzymatic reactions. sciforum.net In the enzymatic synthesis of this compound, isooctane (B107328) has been commonly used as the reaction medium. sciforum.netmdpi.comresearchgate.net Research indicates that solvents with appropriate logP values are crucial for optimal enzyme activity and substrate solubility. sciforum.net For instance, in studies on enzymatic esterification, acetonitrile (B52724) has proven to be a highly effective medium, achieving conversions as high as 93% for naringin (B1676962) oleate. sciforum.netresearchgate.net Conversely, hydrophilic solvents are generally associated with lower ester yields, as they can absorb water from the biocatalyst, leading to its inactivation. unive.it

Substrate Derivatization for Enhanced Yields

While the primary focus in enzymatic synthesis of this compound has been on optimizing reaction conditions (e.g., enzyme, solvent, temperature, time), direct strategies involving the derivatization of piperonyl alcohol or vinyl acetate specifically to enhance this compound yields in enzymatic transesterification are not extensively detailed in the literature. However, it has been observed that the conversion yields are dependent on the chemical structure and solubility of the alcohol substrate. sciforum.netsciforum.netmdpi.comresearchgate.net This suggests that structural modifications of the substrates could inherently impact the reaction efficiency, though specific derivatization approaches for yield enhancement of this compound via enzymatic means are not widely reported.

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods, often leveraging biocatalysis for specific, challenging steps such as asymmetric transformations. While chemo-enzymatic routes have been developed for the synthesis of related compounds like piperonal (B3395001) (e.g., a three-step procedure involving lipase-mediated epoxidation of isosafrole and subsequent microbial oxidation), and for incorporating piperonyl units into complex molecules like alkaloids, nih.govrsc.org direct chemo-enzymatic pathways specifically for the synthesis of this compound are not commonly reported in the available literature.

Conventional Chemical Synthesis Routes

Conventional chemical synthesis remains a viable and often high-yielding approach for producing this compound. Several methodologies have been explored, each with distinct advantages and challenges.

One efficient chemical route involves a two-step reaction starting from piperonyl cyclonene. The first step entails the preparation of 3,4-methylenedioxyphenylglycollic acid through sulfuric acid catalysis with oxoethanoic acid. The subsequent step involves a decarboxylation reaction utilizing phosphoric acid, a metal iodized salt, and methylsulfonic acid to yield this compound. This process is noted for its high recovery ratio, operational simplicity, high purity, and impressive yields ranging from 90% to 93%. google.com

Another modern chemical approach involves the palladium-catalyzed methoxycarbonylation of piperonyl alcohol. This method has demonstrated the ability to achieve very high yields, exceeding 95%, under relatively mild conditions, such as 5 bar carbon monoxide pressure and 130 °C for 18 hours. mdpi.com This particular route is considered a sustainable alternative, as it avoids the use of halogenated intermediates.

Earlier chemical synthesis methods for this compound (sometimes referred to as "pepper acetic acid") have also been documented, though often with lower yields and more complex or hazardous conditions. For example, methods starting from pyrocatechol (B87986) involved multiple steps including cyclization, chloromethylation, and cyanidation, resulting in a yield of 54.2% and utilizing highly toxic cyanide. google.com Another route from safrole was reported to yield 38.5%, characterized by its tedious nature. google.com A three-step reaction from piperonylaldehyde yielded 57%. google.com The evolution of these chemical synthesis routes highlights a continuous effort to improve efficiency, yield, and environmental compatibility.

Summary of Synthetic Yields

The following table summarizes reported yields for various synthetic routes to this compound and related compounds, demonstrating the variability across different methodologies.

| Synthesis Method | Starting Material(s) | Biocatalyst/Catalyst | Solvent/Conditions | Yield (%) | Reference |

| Enzymatic Transesterification | Piperonyl alcohol, Vinyl acetate | Candida antarctica lipase B | Isooctane, 37 °C, 72 h, 250 rpm | >50 | sciforum.netsciforum.netmdpi.comresearchgate.net |

| Conventional Chemical (2-step) | Piperonyl cyclonene, Oxoethanoic acid | Sulfuric acid, Phosphoric acid, Metal iodized salt, Methylsulfonic acid | Not specified, 2 steps | 90-93 | google.com |

| Conventional Chemical (Palladium-catalyzed methoxycarbonylation) | Piperonyl alcohol | Pd(OAc)/DPPF, CsCO | 5 bar CO, 130 °C, 18 h | >95 | mdpi.com |

| Conventional Chemical (from Pyrocatechol) | Pyrocatechol | Not specified | Multi-step, Cyanidation involved | 54.2 | google.com |

| Conventional Chemical (from Safrole) | Safrole | Not specified | Multi-step | 38.5 | google.com |

| Conventional Chemical (from Piperonylaldehyde) | Piperonylaldehyde | Cu catalysis | 3-step reaction | 57 | google.com |

Advanced Characterization Techniques for Piperonyl Acetate and Its Derivatives

Spectroscopic Analysis in Research Contexts

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and composition of substances. For piperonyl acetate (B1210297), various spectroscopic methods are employed to gain insights into its vibrational modes, atomic connectivity, and for quantitative analysis in complex matrices.

Vibrational Spectroscopy (e.g., Attenuated Total Reflectance Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, which includes techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly specific, providing a unique molecular "fingerprint" based on the vibrations of chemical bonds.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy has been investigated as a cost-effective, label-free, and non-destructive tool for the quantification of piperonyl esters. mdpi.com This technique is particularly useful for analyzing samples in their native state without extensive preparation. The characteristic molecular signature of piperonyl esters, arising from their chemical structure, enables their quantitative analysis using this method. mdpi.com

Raman Spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. mdpi.com It provides specific molecular fingerprints and can be used to probe the chemical composition of samples. mdpi.com A key advantage of Raman spectroscopy is its ability to analyze aqueous samples with minimal interference from water, making it suitable for studying biological and cosmetic formulations. azolifesciences.com Recent studies have demonstrated the potential of Raman spectroscopy for the label-free quantification of nanoencapsulated piperonyl esters in cosmetic hydrogels. mdpi.com The technique's ability to perform analysis at the micrometric level under confocal conditions allows for detailed molecular information to be obtained. mdpi.com

Application of Multivariate Data Mining Protocols in Spectroscopic Quantification (e.g., Partial Least Squares Regression)

To extract meaningful quantitative information from the large datasets generated by spectroscopic techniques, multivariate data mining protocols are often employed. Partial Least Squares Regression (PLSR) is a powerful statistical method used to model the relationship between spectral data (predictor variables) and the concentration of a specific component (response variable). nih.gov

In the context of piperonyl esters, PLSR has been successfully coupled with Raman spectroscopy for the quantification of alginate nanoencapsulated piperonyl esters (ANC-PE) in hydrogels. mdpi.comnih.govresearchgate.net This approach has been shown to build robust quantitative models with high accuracy. For instance, in one study, a PLSR model based on Raman spectra of ANC-PE hydrogels yielded a root mean square error of prediction (RMSEP) of 0.148% w/w and a high coefficient of determination (R²) of 0.996. mdpi.com The regression coefficients from the PLSR analysis confirmed the high molecular specificity of the model for detecting and quantifying the active cosmetic ingredient. mdpi.com

The table below summarizes the key performance metrics of a PLSR model developed for the quantification of piperonyl esters using Raman spectroscopy.

| Parameter | Value | Reference |

| Number of Samples | 96 | nih.gov |

| Concentration Range | 0.4% w/w – 8.3% w/w | nih.gov |

| RMSE of Cross-Validation (RMSECV) | 0.142% (w/w PE) | nih.govresearchgate.net |

| RMSE of Prediction (RMSEP) | 0.148% (w/w PE) | nih.govresearchgate.net |

| R² (Correlation) | 0.997 ± 0.001 | mdpi.com |

| Mean % Error (Prediction Set) | 3.67% | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. researchgate.netcore.ac.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukslideshare.net

For piperonyl acetate, ¹H NMR and ¹³C NMR spectroscopy would be the primary techniques used for structural elucidation. researchgate.net

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule by revealing proton-proton and proton-carbon correlations through one or more bonds. core.ac.uk These techniques are crucial for confirming the structure of this compound and for identifying any impurities or derivatives. researchgate.net

Chromatographic Separation and Detection for Research Purity and Analysis

Chromatography is a powerful separation technique used to separate, identify, and purify the components of a mixture. nih.gov For this compound, chromatographic methods are essential for assessing its purity and for analyzing its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique that can be used to purify amino acids, proteins, nucleic acids, and other organic molecules. nih.gov In the context of this compound, reversed-phase HPLC would likely be the method of choice. This technique separates compounds based on their hydrophobicity, with the stationary phase being nonpolar and the mobile phase being a polar solvent mixture. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. GC separates components based on their boiling points and interaction with the stationary phase. The mass spectrometer then provides mass information for each separated component, allowing for their definitive identification.

Advanced Microscopy for Morphological and Structural Analysis (e.g., Electron Microscopy)

While this compound is a liquid at room temperature, its derivatives or formulations containing it may exist in solid or semi-solid forms. Advanced microscopy techniques are invaluable for studying the morphology and structure of these materials at the micro- and nanoscale.

Electron Microscopy (EM) , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers significantly higher resolution than light microscopy. These techniques can be used to visualize the surface topography (SEM) and internal structure (TEM) of materials containing this compound derivatives, such as nanoencapsulations or crystalline forms. For instance, EM could be used to characterize the size, shape, and morphology of alginate nanocarriers used to encapsulate piperonyl esters.

X-ray Based Techniques for Crystalline and Electronic Structure (e.g., X-ray Diffraction, X-ray Photoelectron Spectroscopy, X-ray Absorption Fine Structure Spectroscopy)

X-ray based techniques provide detailed information about the crystalline structure and electronic properties of materials.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. thermofisher.com If this compound or its derivatives can be crystallized, single-crystal XRD can provide the precise three-dimensional arrangement of atoms in the crystal lattice. Powder XRD can be used to identify crystalline phases and assess the crystallinity of a sample. spectroscopyonline.com This is particularly important in pharmaceutical applications where different crystalline forms (polymorphs) of a compound can have different physical properties. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. carleton.eduwikipedia.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com This technique could be used to analyze the surface of films or coatings containing this compound derivatives, providing information about surface functionalization and composition. cea.fr

X-ray Absorption Fine Structure (XAFS) Spectroscopy is a technique that provides information about the local atomic structure and electronic state of a specific element in a material. iupac.orgscispace.comresearchgate.net XAFS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). scispace.comresearchgate.netxrayabsorption.org XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information on the bond distances, coordination number, and identity of the neighboring atoms. researchgate.net This technique could be applied to study the local environment of a specific atom in this compound derivatives, particularly in complex or amorphous systems where XRD is not applicable.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry, Differential Thermal Analysis)

Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of chemical compounds. For this compound, these methods can provide valuable data on its decomposition profile and energetic transitions. While specific experimental data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) for this compound is not extensively available in publicly accessible literature, the principles of these techniques and the expected thermal behavior of the compound can be discussed based on its chemical structure and the known behavior of similar aromatic esters.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition characteristics of a material. A typical TGA experiment involves heating a small amount of the sample at a constant rate and recording the weight loss as the temperature increases.

For this compound, a TGA analysis would be expected to show a single-step or multi-step decomposition process. The initial weight loss would likely correspond to the volatilization of the compound at higher temperatures, followed by thermal decomposition. The decomposition of the ester functional group could lead to the loss of acetic acid or other small molecules. The resulting thermogram would indicate the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Illustrative TGA Data for a Hypothetical Aromatic Acetate

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | ~200 - 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~250 - 300 °C |

| Weight Loss at Tmax | ~ 50 - 70% |

| Final Residue at 600 °C | < 5% |

Note: This table is a hypothetical representation and does not reflect actual experimental data for this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, glass transitions, and chemical reactions.

A DSC analysis of this compound would reveal its melting point, which is reported to be around -60°C. echemi.com The thermogram would show an endothermic peak corresponding to this phase transition. The area under the peak would be proportional to the enthalpy of fusion. Additionally, if the compound undergoes any other phase transitions or decomposition within the scanned temperature range, these would also be visible as endothermic or exothermic events. For instance, the decomposition process identified by TGA would likely appear as a broad exothermic or endothermic feature in the DSC curve at higher temperatures.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a technique similar to DSC, where the temperature difference between a sample and a reference is measured as they are subjected to a controlled temperature program. DTA also provides information about thermal transitions. An endothermic transition, such as melting, results in the sample temperature lagging behind the reference temperature, while an exothermic event causes the sample temperature to lead. The information obtained from DTA is largely qualitative but can be correlated with TGA data to distinguish between phase changes and decomposition events.

Expected Research Findings

Based on the analysis of similar aromatic esters, a comprehensive thermal analysis of this compound would likely reveal the following:

High Thermal Stability at Ambient Temperatures: The compound is expected to be stable well above room temperature. chemsrc.com

Decomposition Pathway: The primary decomposition pathway is anticipated to involve the cleavage of the ester bond, leading to the formation of piperonyl alcohol and acetic acid or their subsequent degradation products.

Influence of Atmosphere: The decomposition profile might vary depending on the atmosphere (e.g., inert vs. oxidative). In an oxidative atmosphere, the decomposition could occur at lower temperatures and be more exothermic.

Metabolic and Biotransformation Pathways of Piperonyl Acetate

In Vivo Metabolic Fate in Mammalian Systems

The metabolic fate of piperonyl acetate (B1210297) in mammalian systems primarily involves the cleavage of its ester bond, followed by further modifications of the resulting compounds.

Identification of Primary Metabolites (e.g., Piperonylic Acid)

A primary metabolic pathway for piperonyl acetate in mammalian systems is its rapid hydrolysis. Studies in male rabbits administered this compound by gavage showed that a significant portion of the dose (70%) was recovered in urine within 72 hours, with piperonylic acid and its glycine (B1666218) conjugate being the main urinary metabolites inchem.org. This indicates that piperonylic acid is a key primary metabolite formed from this compound. Similarly, piperonyl alcohol, another related compound, is also metabolized to piperonylic acid and its glycine conjugate inchem.org.

Table 1: Primary Metabolites of this compound and Related Compounds in Mammalian Systems

| Parent Compound | Primary Metabolite(s) | Animal Model | Reference |

| This compound | Piperonylic acid, Glycine conjugate of piperonylic acid | Male rabbits | inchem.org |

| Piperonyl Alcohol | Piperonylic acid, Glycine conjugate of piperonylic acid | Rabbits | inchem.org |

| Piperine (B192125) | Piperonylic acid, Piperonal (B3395001), Piperic acid, Vanillin | Rats | mdpi.com |

Role of Hydrolases in Ester Cleavage

The rapid conversion of this compound to piperonylic acid is facilitated by esterases, a class of hydrolase enzymes abundant in mammalian tissues nih.govebi.ac.ukcsic.es. These enzymes catalyze the hydrolysis of ester bonds, yielding a carboxylic acid and an alcohol nih.govcsic.es. In the case of this compound, this involves the cleavage of the acetate moiety, releasing piperonylic acid. Carboxylesterases (CESs), for instance, are well-known for their ability to activate ester-based prodrugs by cleaving ester linkages nih.govresearchgate.net. While specific hydrolases for this compound are not explicitly detailed in all available literature, the general mechanism of ester hydrolysis by these enzymes is well-established for similar compounds researchgate.netmpg.de.

Side Chain Oxidation and Conjugation Pathways

Beyond initial ester cleavage, the resulting metabolites, particularly those with a side chain, undergo further oxidative and conjugative transformations. For methylenedioxyphenyl (MDP) compounds like piperonyl butoxide (a related synergist), metabolism occurs at the glycolate (B3277807) side-chain through hydroxylation at the terminal carbon, followed by oxidation to an acid fao.orgfao.org. These acids can then be conjugated fao.org. Conjugation pathways, including glucuronidation and glycine conjugation, are significant for the elimination of metabolites. For example, urinary metabolites of piperonyl butoxide include compounds resulting from side-chain oxidation and subsequent conjugation, such as 6-propylpiperonylic acid and its glycine conjugate fao.orgfao.orgnih.govnih.govpublications.gc.ca. Piperonylic acid itself can be conjugated with glycine inchem.orgnih.gov. Sulfation is also a common conjugation pathway for hydroxy- and alkoxy-substituted benzyl (B1604629) derivatives inchem.org.

Demethylation of the Methylenedioxyphenyl (MDP) Moiety

The methylenedioxyphenyl (MDP) moiety, characteristic of this compound and related compounds, can undergo demethylation. This process typically involves the oxidative opening of the dioxole ring, leading to the formation of catechol derivatives mdpi.comfao.orgfao.orgresearchgate.net. In some cases, this demethylation can result in the liberation of formate, which is subsequently oxidized to carbon dioxide (CO2) nih.govnih.gov. For compounds like dihydrosafrole, safrole, and myristicin, and to a large extent piperonyl butoxide, the oxidation of the methylene (B1212753) group of the MDP moiety to yield radiolabeled CO2 is a significant metabolic pathway nih.govnih.gov. However, for piperonyl alcohol, piperonal, and piperonylic acid, CO2 elimination via this route is not considered a major pathway nih.govnih.gov. The demethylenation of the methylenedioxy moiety is generally a minor metabolic path for piperonyl alcohol dtu.dk. Cytochrome P450 enzymes are often involved in these oxidative demethylation reactions researchgate.netrsc.orgfrontiersin.orgresearchgate.netnih.gov.

Table 2: Metabolic Reactions and Enzymes for MDP Compounds in Mammals

| Metabolic Process | Type of Reaction | Enzymes Involved (Examples) | Relevant Compounds (Examples) | Reference |

| Ester Cleavage | Hydrolysis | Esterases, Carboxylesterases | This compound | inchem.orgnih.gov |

| Side-chain Hydroxylation/Oxidation | Oxidation | Cytochrome P450 | Piperonyl Butoxide, Piperonyl Alcohol | researchgate.netfao.orgfao.orgnih.gov |

| Conjugation (Glycine, Glucuronic Acid) | Phase II | Transferases | Piperonylic Acid, Piperonyl Butoxide Metabolites | inchem.orgfao.orgfao.orgnih.govnih.govdtu.dk |

| Demethylation of MDP Moiety | Oxidation | Cytochrome P450 | Piperonyl Butoxide, Safrole, Dihydrosafrole | mdpi.comfao.orgfao.orgnih.govnih.govresearchgate.net |

In Vitro Biotransformation Studies

In vitro biotransformation studies, particularly using microbial systems, provide valuable insights into the potential degradation pathways of chemical compounds under controlled conditions.

Microbial Biotransformation (e.g., Fungal Systems like Trametes hirsuta, Alternaria alternata)

Microbial biotransformation, utilizing microorganisms such as fungi and bacteria, is a versatile and environmentally friendly approach to modify organic compounds nmb-journal.com. Fungal systems, in particular, are known for their diverse enzymatic capabilities, including those involved in the degradation of xenobiotics researchgate.netscience.gov.

Trametes hirsuta : This white-rot fungus is recognized for its ability to cleave alkenes and perform oxidative transformations on a range of chemical compounds mdpi.comnih.govresearchgate.net. Trametes hirsuta strains have been shown to effectively biotransform isosafrole into piperonal, a compound structurally related to this compound's potential metabolites, with notable conversion rates and yields mdpi.comnih.govresearchgate.net. The biotransformation often involves oxidative processes, and the fungus is known to produce laccase, an enzyme capable of degrading various pollutants nih.gov. The involvement of cytochrome P450 monooxygenase in fungal metabolism has also been indicated, as its inhibition by piperonyl butoxide significantly hampered the biotransformation of other compounds like bisphenol A by Trametes hirsuta frontiersin.orgnih.gov.

Alternaria alternata : Alternaria alternata is a common plant pathogen and a fungal strain that facilitates biotransformation reactions, often involving cytochrome P450 enzymes rsc.orgnih.govacs.orgkib.ac.cnrsc.org. Studies have shown its capacity to biotransform various natural products and xenobiotics through hydroxylation, oxidation, and other modifications rsc.orgacs.orgkib.ac.cnrsc.org. For instance, A. alternata can convert α-terpineol into other compounds, a process confirmed to be catalyzed by cytochrome P450 enzymes rsc.orgrsc.org. The use of P450 enzyme inhibitors like piperonyl butoxide effectively prevents some of these biotransformations, underscoring the role of these enzymes in Alternaria alternata's metabolic processes rsc.orgnih.govacs.org. While direct studies on this compound biotransformation by Alternaria alternata are not explicitly detailed, its broad enzymatic repertoire suggests a potential for similar oxidative and hydrolytic activities.

Table 3: Examples of Fungal Biotransformation Capabilities

| Fungal Species | Substrate (Example) | Biotransformation Type | Key Enzymes (Indicated) | Reference |

| Trametes hirsuta | Isosafrole | Alkene cleavage, Oxidation | Laccase, Cytochrome P450 | mdpi.comnih.govresearchgate.netnih.gov |

| Alternaria alternata | α-Terpineol | Hydroxylation, Oxidation | Cytochrome P450 | rsc.orgrsc.org |

| Alternaria alternata | Hinokitiol | Ring-contraction, Oxidation | Cytochrome P450 | acs.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks of SAR and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are theoretical models used to predict the physicochemical, biological, and environmental properties of molecules. pharmacy180.com SAR analyzes the connection between a molecule's three-dimensional structure and its biological activity. This analysis helps identify which chemical groups are crucial for producing a target effect. creative-biolabs.com By understanding these relationships, the potency of a bioactive compound can be rationally modified by altering its chemical structure. creative-biolabs.com

QSAR is a subset of SAR that quantifies this relationship, linking a set of "predictor" variables to the potency of a response variable to predict a chemical's activity. QSAR models are mathematical expressions that correlate the chemical structure and biological activity of a set of compounds. wikipedia.orgfiveable.me These models are developed using statistical methods like multiple linear regression and machine learning algorithms. fiveable.me The fundamental principle is that the biological activity of a molecule is determined by its chemical structure. fiveable.me

The process of developing a QSAR model involves several key steps:

Data Set Selection : A data set of molecules with known activities is chosen.

Molecular Descriptor Generation : Numerical descriptors representing the physicochemical properties of the molecules are calculated. These can be classified into electronic, steric, and hydrophobic properties. pharmacy180.com

Variable Selection : The most relevant descriptors for predicting the biological activity are selected.

Model Construction : A mathematical model is built to relate the selected descriptors to the biological activity.

Validation : The model's predictive ability is evaluated using various statistical methods. slideshare.net

QSAR models are categorized based on the types of predictor variables used, ranging from 1D-QSAR, which uses molecular properties like pKa and logP, to more complex models like 3D-QSAR, which considers non-covalent interaction fields around the molecules.

Predictive Modeling for Biological Activity and Toxicity

QSAR models are valuable tools for predicting the ecotoxicity of chemicals in aquatic environments, a key requirement under regulations like REACH. depositolegale.it These models are developed to fill data gaps for substances that lack experimental toxicity data. depositolegale.it

For esters, which are widely used in various industries, QSAR models have been developed to predict their aquatic toxicity. nih.gov For example, a study on aliphatic esters used a genetic algorithm and multiple linear regression to create a model for predicting toxicity towards Tetrahymena pyriformis. nih.govresearchgate.net Such models use molecular descriptors calculated from the chemical structure to predict the concentration that inhibits 50% of growth (IGC50). researchgate.net

The development of robust QSAR models for aquatic toxicity often involves:

Data Collection : Gathering experimental toxicity data for a range of chemicals within a specific class.

Descriptor Calculation : Using software to calculate a large number of molecular descriptors. researchgate.net

Model Building and Validation : Employing statistical techniques to build and validate the predictive model, often following guidelines from organizations like the OECD. nih.gov

The ECOSAR™ (Ecological Structure-Activity Relationship) model is a widely used tool developed by the U.S. EPA that contains a library of QSARs for predicting the aquatic toxicity of various chemical classes. epa.gov While lipophilicity (logP) is a common predictor of toxicity, robust models have also been developed without this parameter. nih.gov However, including computed logP descriptors often leads to more predictive models. nih.gov The applicability domain of a QSAR model is also crucial, as it defines the chemical space in which the model can make reliable predictions. nih.gov

It is important to note that while baseline QSAR models relating acute toxicity to the octanol-water partition coefficient (log P) are effective for many non-polar narcotic compounds, they can underestimate the toxicity of "outlier" compounds that exhibit excess toxicity due to specific reactive substructures. researchgate.net Identifying these reactive substructures can improve the predictive accuracy of QSAR models for aquatic toxicity. researchgate.net

QSAR modeling is a significant computational approach for predicting how chemical compounds will interact with metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. nih.gov This is crucial in drug discovery and development to anticipate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net By understanding these interactions, researchers can design molecules with more favorable metabolic profiles. nih.gov

QSAR models can predict the potency of compounds as inhibitors or substrates of specific enzymes. For instance, QSAR models have been developed to predict the inhibitory activity of compounds against HMG-CoA reductase, a key enzyme in cholesterol synthesis. mdpi.comnih.gov These models use various molecular descriptors to establish a relationship between the chemical structure and the inhibitory activity. mdpi.com

The development of these predictive models often involves:

Machine Learning Algorithms : Various algorithms are used to build regression models that correlate molecular features with enzyme inhibition. nih.gov

Molecular Descriptors : A wide range of descriptors, including 2D and 3D properties, are calculated to capture the structural features relevant to enzyme binding. mdpi.com

Validation : The models are rigorously validated to ensure their predictive power. nih.gov

For piperonyl acetate (B1210297) and related compounds, QSAR studies can be employed to predict their potential to inhibit metabolic enzymes. For example, a QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus identified key molecular descriptors related to their inhibitory activity. nih.gov This type of analysis can guide the design of new analogs with improved potency.

Influence of Molecular Descriptors on Biological Responses (e.g., Fragment, Topological, Geometrical, Physico-Chemical Descriptors)

Molecular descriptors are numerical values that characterize the structure and properties of a molecule. ijnrd.org They are the "predictor" variables in a QSAR model and are crucial for establishing the relationship between a molecule's structure and its biological activity. wikipedia.org These descriptors can be broadly categorized into several types:

Fragment or Group Contribution Descriptors : These are based on the presence of specific chemical functional groups or fragments within a molecule.

Topological Descriptors : These describe the connectivity of atoms in a molecule, without considering its 3D geometry.

Geometrical Descriptors : These descriptors are derived from the 3D structure of the molecule, including information about its size and shape.

Physicochemical Descriptors : These represent various physical and chemical properties of the molecule, such as lipophilicity (logP), electronic properties, and steric parameters. ijnrd.org

The selection of appropriate descriptors is a critical step in developing a predictive QSAR model. slideshare.net For instance, in a QSAR study of piperine analogs, descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation were found to be significant in predicting their inhibitory activity against a bacterial efflux pump. nih.gov The study indicated that an increase in the exposed partial negative surface area correlated with increased inhibitory activity. nih.gov

The influence of these descriptors on biological responses is varied. For example, in fragrance research, the molecular geometry and the composition of functional groups are crucial for the perception of an aroma compound. oup.com In toxicology, descriptors related to lipophilicity and the presence of reactive substructures can be highly predictive of a compound's aquatic toxicity. researchgate.net

Structure-Odor Relationships in Fragrance Research

The relationship between a molecule's chemical structure and its perceived odor is a key area of study in fragrance research. oup.com It is understood that the smell of a compound is influenced by factors such as its carbon number and molecular structure. researchgate.netchemrxiv.orgresearcher.lifechemrxiv.org

For acetate esters, a class of compounds that includes piperonyl acetate, studies have shown that changes in the carbon chain length and molecular structure lead to different odor profiles. chemrxiv.org Generally, for linear acetate esters, a longer carbon chain is associated with a more "fruity" smell. chemrxiv.org

This compound itself is described as having a pleasant scent with floral notes of lilac and lily of the valley, combined with fruity nuances of cherry and strawberry, on a powdery and honeyed background. synarome.comperfumersworld.com Its odor profile is also characterized as sweet and vanilla-like. scent.vn

Key aspects of structure-odor relationships include:

Molecular Shape and Size : These factors are believed to play a significant role in how an odorant molecule interacts with olfactory receptors.

Functional Groups : The presence and arrangement of functional groups can significantly alter the odor character of a molecule.

Volatility : For a compound to be perceived as fragrant, it must be volatile enough to reach the olfactory receptors in the nasal cavity. nih.gov

In a study of linalool (B1675412) and its acetate ester, linalyl acetate, it was found that oxygenation at a specific carbon atom had a substantial effect on the aroma profiles of the resulting derivatives. frontiersin.org This highlights how subtle changes in molecular structure can lead to significant differences in odor perception. frontiersin.org

Design of Novel Analogs Based on SAR/QSAR Insights

A primary application of SAR and QSAR studies is to guide the design of new molecules with desired biological activities. nih.gov By understanding which structural features are important for a particular activity, medicinal chemists can rationally design novel analogs with improved potency, selectivity, or metabolic stability. creative-biolabs.com

The process of designing novel analogs based on SAR/QSAR insights typically involves:

Developing a validated QSAR model : This model provides a quantitative understanding of the structure-activity relationship for a series of compounds. mdpi.com

Analyzing the model : The model is analyzed to identify the key molecular descriptors and structural features that contribute positively or negatively to the desired activity. mdpi.com

In silico design : New molecules are designed by modifying the structure of existing compounds to enhance the desirable features and reduce the undesirable ones.

Virtual screening : The designed analogs are then virtually screened using the QSAR model to predict their activity before they are synthesized. nih.gov

For example, in a study on piperine analogs, the QSAR model revealed that increasing the exposed partial negative surface area would likely increase the inhibitory activity. nih.gov This insight could be used to design new analogs with this specific structural modification. Similarly, 3D-QSAR models can provide contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive charge) would be favorable or unfavorable for activity, guiding the design of more potent compounds. mdpi.com

This approach has been successfully used in various therapeutic areas, including the design of novel antimalarial compounds and antioxidants. nih.govnih.gov

Environmental Fate, Degradation, and Ecotoxicological Impact

Environmental Degradation Pathways

The degradation of organic compounds in the environment typically occurs through various pathways, including photodegradation, microbial biodegradation, and abiotic processes. However, specific kinetics and mechanisms for Piperonyl acetate (B1210297) are not widely reported.

Photodegradation Kinetics and Mechanisms (e.g., Photolysis)

Microbial Biodegradation in Environmental Compartments

Information on the microbial biodegradation of Piperonyl acetate in environmental compartments like soil and water is not extensively detailed in current scientific literature. Microbial communities play a crucial role in the breakdown of organic substances, but specific studies identifying microbial degradation pathways or rates for this compound have not been widely published.

Abiotic Degradation Processes (e.g., Hydrolysis, Oxidation)

Environmental Transport and Mobility Studies

The transport and mobility of a chemical compound in the environment are influenced by its physical-chemical properties and interactions with different environmental media. Specific studies for this compound are limited.

Adsorption and Desorption Behavior in Soils and Sediments

Detailed research findings on the adsorption and desorption behavior of this compound in soils and sediments are not extensively available. Adsorption to soil and sediment particles is a critical factor influencing a compound's mobility, bioavailability, and persistence in terrestrial and aquatic environments. Without specific data, its exact partitioning behavior cannot be definitively characterized.

Volatilization Potential from Water and Soil

Environmental Fate and Transport Modeling

Predictive Models for Chemical Migration

Predictive models for chemical migration are crucial tools for understanding how substances move through various environmental media. For this compound, specific predictive models detailing its environmental migration are not extensively documented. General chemical migration models often consider factors such as molecular weight, solubility, vapor pressure, and partition coefficients to estimate movement in soil, water, and air plasticseurope.org.

Given that this compound has a molecular weight of 194.18 g/mol and is insoluble in water, these properties would typically influence its predicted environmental behavior nih.govmerck.comnih.gov. Substances with low water solubility tend to have a higher potential to adsorb to soil particles or accumulate in sediments rather than remaining dissolved in water. Volatilization from surfaces would depend on its vapor pressure, which is not explicitly detailed in relation to environmental modeling for this compound in the available data.

Future Research Directions and Translational Applications

Integrated Omics Approaches in Biotransformation Studies

Integrated omics approaches, encompassing genomics, proteomics, and metabolomics, offer powerful tools to elucidate the complex biotransformation pathways of chemical compounds like Piperonyl acetate (B1210297). researchgate.netacs.orgnih.govbiorxiv.org Biotransformation refers to the conversion of chemical substances within a biological system, often involving microorganisms and their exoenzymes that can alter compounds through oxidation, reduction, hydrolysis, and other reactions. researchgate.net

The application of these high-throughput technologies can provide a comprehensive overview of how Piperonyl acetate is metabolized, identifying the specific enzymes, genes, and metabolic intermediates involved. For instance, proteomics can reveal changes in protein expression and cellular signaling cascades in response to chemical exposure, while metabolomics can determine and quantitatively analyze small metabolites, offering insights into biological systems. researchgate.netacs.orgnih.gov While direct omics studies specifically on this compound are limited in current literature, the general utility of these approaches in understanding the metabolism and toxicokinetics of agrochemicals and other compounds is well-established. acs.orgresearchgate.net For example, a related compound, Piperonyl butoxide (PubChem CID: 5794), is known to inhibit cytochrome P450 enzymes, thereby influencing the metabolic stability and effectiveness of other compounds, which highlights the intricate biotransformation mechanisms that omics could unravel for this compound. researchgate.netnih.gov

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Advanced computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, plays a crucial role in predicting the interactions, mechanisms of action, and properties of chemical compounds. acs.orgmarquette.edunih.gov Computational toxicology involves the development of QSAR models that correlate a quantitative measure of chemical structure with a biological effect, offering a faster alternative to traditional testing methods for risk assessment. marquette.edu These models are capable of predicting metabolic rate constants and can provide insights into the stereoselective metabolism of compounds. acs.org

Furthermore, computational tools and machine learning are increasingly employed to optimize reaction conditions, thereby enhancing the efficiency and sustainability of chemical processes. ijnc.ir Three-dimensional QSAR (3D-QSAR) analyses, for instance, can reveal the spatial and electrostatic contributions of substituents to a compound's activity, guiding structural modifications for improved properties. acs.org While specific QSAR models for this compound were not extensively detailed in the provided literature, the general applicability of these computational methods for understanding and predicting the behavior of organic compounds is a significant area for future research.

Sustainable Synthesis and Degradation Strategies

The development of sustainable synthesis and degradation strategies for this compound aligns with the principles of green chemistry, aiming to minimize environmental impact and resource consumption. ijnc.ir

Sustainable Synthesis: Research into greener synthetic routes for this compound and its derivatives is ongoing. One promising approach involves the palladium-catalyzed carbonylation of alcohols, including piperonyl alcohol (PubChem CID: 10472), which offers a sustainable alternative for the synthesis of acetates. unive.it This method can achieve high yields under relatively mild conditions, demonstrating its potential for industrial application. unive.it Additionally, enzymatic synthesis methods are being explored for producing compounds like this compound, offering a "green" alternative to traditional chemical synthesis. researchgate.netmdpi.com For example, transesterification with vinyl acetate using enzymes like Candida antarctica lipase (B570770) B (CALB) has been shown to yield this compound. mdpi.com Photocatalytic oxidation, utilizing materials like titanium dioxide (TiO2, PubChem CID: 26042), presents another environmentally friendly route for synthesizing related compounds such as piperonal (B3395001) (PubChem CID: 7108) from piperonyl alcohol in aqueous suspensions. researchgate.net

Degradation Strategies: For the degradation of this compound in the environment, advanced oxidation processes (AOPs) and biological remediation techniques are key areas of focus. AOPs, which utilize reactive species like hydroxyl radicals, are recognized for their ability to degrade and mineralize a wide range of organic compounds. researchgate.netmdpi.comresearchgate.nettum.de Biological remediation, particularly fungal-based approaches, has shown remarkable capability in breaking down organic substances and emerging contaminants in wastewater. mdpi.comresearchgate.nettum.detdx.cat Enzymes, including oxidoreductases like laccase from Trametes versicolor, have been investigated for their efficiency in transforming trace organic chemicals. tum.de

Exploration of Novel Biological Activities

While this compound is primarily known for its role as a flavoring and fragrance ingredient, nih.govnih.govfishersci.cathegoodscentscompany.comsigmaaldrich.com future research is exploring a broader spectrum of its biological activities. Enzymatic synthesis has been shown to produce this compound with pleasant odors, confirming its value in the flavor and fragrance industry. researchgate.netmdpi.com

Beyond its aromatic properties, there is interest in its potential as an antioxidant and antimicrobial agent. Studies have investigated the antioxidant and antimicrobial activities of various piperonyl derivatives, including piperonal. rjptonline.orgnih.govresearchgate.net For instance, conjugated piperonal has demonstrated good antioxidant effects, comparable to standard drugs like ascorbic acid (PubChem CID: 54670067) and gallic acid (PubChem CID: 370). rjptonline.org While this compound itself was synthesized enzymatically with a focus on these activities, its antioxidant and antimicrobial efficacy was not the highest among tested derivatives in some studies. researchgate.netmdpi.com Nevertheless, the piperonyl nucleus is a component of many derivatives that exhibit a wide range of pharmacological properties, including antiplasmodial, antitumor, anticonvulsant, and antileishmanial activities, suggesting a fertile ground for exploring novel applications for this compound or its modified forms. researchgate.net

Environmental Remediation and Monitoring Strategies

Effective environmental remediation and monitoring strategies are essential for managing the presence of organic compounds like this compound in various environmental matrices. Remediation efforts often involve a combination of physical, chemical, and biological approaches. tum.de Advanced oxidation processes (AOPs) and biological remediation, including fungal strains, are considered effective for removing organic pollutants from contaminated wastewater. mdpi.comresearchgate.nettdx.cat Bioremediation, when properly managed, can be an environmentally sound and cost-effective method for treating contaminated soils containing certain organic compounds. www.wa.gov.au

For monitoring, high-resolution analytical techniques are crucial for detecting and quantifying chemical compounds in environmental samples. Methods such as high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) and liquid chromatography-mass spectrometry (LC-MS) are employed for the ultratrace determination of various organic chemicals, including related compounds like Piperonyl butoxide, in surface water, sediments, and tissues. miami.eduplos.orgresearchgate.net There is a recognized need for the development of on-site monitoring technologies that can offer rapid, selective, and sensitive detection without extensive sample pretreatment, which would significantly enhance environmental assessment capabilities. miami.edu

Q & A

Q. How can researchers optimize the synthesis of piperonyl acetate to improve yield and purity?

this compound is synthesized via esterification of piperonyl alcohol with acetic anhydride. Key steps include controlling reaction temperature (typically 60–80°C) and using catalysts like sulfuric acid or pyridine. Post-synthesis purification via fractional distillation or recrystallization is critical. Yield errors often arise from incomplete reactions or side-product formation (e.g., diesters). Monitoring reaction progress with thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures purity .

Q. What validated analytical methods are recommended for quantifying this compound in complex matrices (e.g., food, biological samples)?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection are widely used. For GC-MS, derivatization may enhance volatility. In HPLC, reversed-phase C18 columns with mobile phases containing ammonium acetate (e.g., 5 mM) improve peak resolution. Internal standards like deuterated analogs minimize matrix interference. Method validation should include linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.1 ppm) .

Advanced Research Questions

Q. What experimental designs are suitable for assessing this compound’s endocrine-disrupting effects in aquatic organisms?

Use Daphnia magna as a model organism, exposing cohorts to sublethal concentrations (e.g., 0.1–10 µg/L) for 48–96 hours. Measure vitellogenin (Vtg) mRNA levels via qPCR, with 20-hydroxyecdysone as a positive control. Include cytochrome P450 inhibitors (e.g., piperonyl butoxide) to assess metabolic interference. Normalize data to housekeeping genes (e.g., EF1α) and validate with protein-level assays (ELISA). Replicate experiments (n ≥ 3) to address biological variability .

Q. How can researchers resolve contradictions in this compound’s toxicological profile across studies?

Discrepancies often arise from species-specific metabolism or exposure duration. Conduct comparative studies using in vitro (e.g., human hepatocyte lines) and in vivo (rodent) models. Apply omics approaches (transcriptomics, metabolomics) to identify biomarkers of hepatotoxicity. Dose-response curves should span NOAEL (no observed adverse effect level) to LOAEL (lowest observed adverse effect level), with histopathological validation. Meta-analyses of existing data (e.g., EPA HPV assessments) can contextualize findings .

Q. What mechanisms underlie this compound’s interaction with insect cytochrome P450 enzymes?

Design inhibition assays using recombinant CYP6G1 (a detoxification enzyme in Drosophila). Pre-incubate enzymes with this compound (0.1–100 µM) and measure residual activity via fluorogenic substrates (e.g., 7-ethoxycoumarin). Compare inhibition constants (Ki) with synergists like piperonyl butoxide. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to active sites. Validate with site-directed mutagenesis of key residues (e.g., Phe483 in CYP6G1) .

Methodological Guidance

Q. How should researchers design longitudinal studies to evaluate this compound’s carcinogenic potential?

Follow OECD Guideline 451: Expose rodents (rats/mice) via oral gavage (50–500 mg/kg/day) for 24 months. Include control, low-, mid-, and high-dose groups (n = 50/sex/group). Monitor tumor incidence via histopathology and serum biomarkers (e.g., α-fetoprotein). Address interspecies differences using physiologically based pharmacokinetic (PBPK) modeling. Ensure compliance with ICH S1B guidelines for statistical power (p < 0.05) .

Q. What strategies enhance the reproducibility of this compound’s bioactivity assays?

Standardize solvent carriers (e.g., DMSO ≤ 0.1% v/v) and cell culture conditions (e.g., 5% CO2, 37°C). Use reference standards (e.g., NIST-certified this compound) for calibration. Implement blinded scoring for phenotypic endpoints. Publish raw data in repositories like Figshare or Zenodo. Collaborative ring trials across labs can identify procedural variability .

Data Presentation and Reporting